Cas no 923121-80-6 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide)

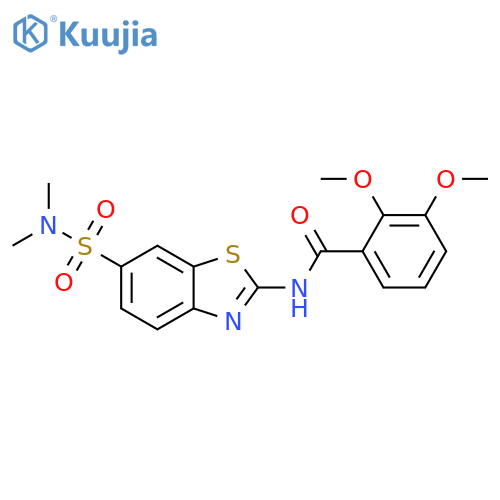

923121-80-6 structure

商品名:N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide

CAS番号:923121-80-6

MF:C18H19N3O5S2

メガワット:421.490561723709

CID:6525493

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide

- Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-2,3-dimethoxy-

-

- インチ: 1S/C18H19N3O5S2/c1-21(2)28(23,24)11-8-9-13-15(10-11)27-18(19-13)20-17(22)12-6-5-7-14(25-3)16(12)26-4/h5-10H,1-4H3,(H,19,20,22)

- InChIKey: GEPQEGLFDHTAQR-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2=CC=C(S(N(C)C)(=O)=O)C=C2S1)(=O)C1=CC=CC(OC)=C1OC

じっけんとくせい

- 密度みつど: 1.411±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.86±0.70(Predicted)

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1420-0332-30mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1420-0332-5μmol |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1420-0332-4mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1420-0332-2μmol |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1420-0332-75mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1420-0332-15mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1420-0332-5mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1420-0332-1mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1420-0332-10mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1420-0332-20mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

923121-80-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

923121-80-6 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 152840-81-8(Valine-1-13C (9CI))

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量